Simazine-ring-UL-14C

Description

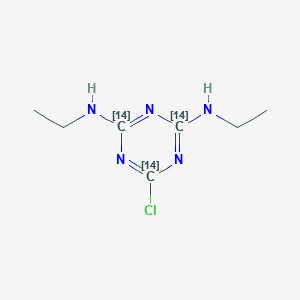

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N,4-N-diethyl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+2,6+2,7+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-WKMFQTRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Specific Activity of Simazine-ring-UL-14C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specific activity of Simazine-ring-UL-14C, a critical parameter for researchers utilizing this radiolabeled compound in metabolic, environmental fate, and toxicological studies. Understanding and accurately determining specific activity is paramount for ensuring the validity and reproducibility of experimental data. This document outlines typical specific activity values, detailed experimental protocols for its determination, and a logical workflow for this analytical process.

Quantitative Data Summary

The specific activity of radiolabeled compounds, including this compound, is subject to variation between different synthesis batches. The values presented below are illustrative examples found in scientific literature and commercial product specifications. Researchers should always refer to the certificate of analysis provided by the manufacturer for the specific batch being used.

| Parameter | Value | Unit Conversion | Source(s) |

| Specific Activity (Molar) | 50 | 1.85 GBq/mmol | Scientific Study[1] |

| Specific Activity (Mass) | 2.4 - 28.0 | 0.0888 - 1.036 GBq/g or 88.8 - 1036 MBq/g | Dermal Absorption Study[2] |

| Molecular Weight (Simazine) | 201.66 | g/mol | PubChem[2] |

| Half-life of Carbon-14 | 5730 | years | General Knowledge |

Note: Specific activity is a measure of the radioactivity per unit amount of a substance. It can be expressed in various units, such as Curies (Ci) or Becquerels (Bq) per mole (molar activity) or per unit mass (mass activity).

Experimental Protocols for Determining Specific Activity

The determination of the specific activity of this compound involves two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) to quantify the mass of the compound and Liquid Scintillation Counting (LSC) to quantify its radioactivity.

I. Quantification of Simazine Mass by HPLC-UV

Objective: To determine the precise concentration of simazine in a given solution using HPLC with an ultraviolet (UV) detector.

Materials and Reagents:

-

This compound sample

-

Certified non-radiolabeled simazine analytical standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

HPLC system equipped with a C18 column and a UV detector

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the non-radiolabeled simazine analytical standard of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

-

Preparation of Sample Solution: Accurately dilute the this compound sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis:

-

Set the HPLC-UV detector to the wavelength of maximum absorbance for simazine (typically around 220 nm).

-

Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Elute the compounds using an isocratic or gradient mobile phase of acetonitrile and water.

-

Record the peak area of the simazine peak for each injection.

-

-

Calibration Curve: Plot the peak areas of the standard solutions against their corresponding concentrations to generate a calibration curve.

-

Concentration Determination: Determine the concentration of simazine in the sample solution by interpolating its peak area on the calibration curve.

II. Quantification of Radioactivity by Liquid Scintillation Counting (LSC)

Objective: To measure the amount of ¹⁴C radioactivity in the this compound sample.

Materials and Reagents:

-

This compound sample (the same solution analyzed by HPLC)

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-

Scintillation vials

Procedure:

-

Sample Preparation: Pipette a precise volume of the diluted this compound solution into a scintillation vial.

-

Addition of Scintillation Cocktail: Add an appropriate volume of liquid scintillation cocktail to the vial. The cocktail contains scintillators that emit light when they interact with the beta particles emitted by the ¹⁴C.

-

Counting: Place the vial in the liquid scintillation counter and measure the counts per minute (CPM).

-

Quench Correction: Modern liquid scintillation counters use an external standard or other methods to correct for quenching (the reduction in light output due to interfering substances in the sample). This converts the measured CPM to disintegrations per minute (DPM), which represents the actual rate of radioactive decay.

-

Calculation of Total Radioactivity: Calculate the total radioactivity in the original sample by accounting for the dilution factor.

III. Calculation of Specific Activity

Once the mass (from HPLC) and the radioactivity (from LSC) of the simazine sample are known, the specific activity can be calculated using the following formulas:

-

Mass Specific Activity (e.g., in mCi/mg): Specific Activity = Total Radioactivity (mCi) / Total Mass of Simazine (mg)

-

Molar Specific Activity (e.g., in mCi/mmol): Specific Activity = Mass Specific Activity (mCi/mg) x Molecular Weight of Simazine (mg/mmol)

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the determination of the specific activity of this compound.

References

In-Depth Technical Guide to Simazine-ring-UL-14C: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of the uniformly labeled carbon-14 ring of Simazine (Simazine-ring-UL-14C). This document is intended to serve as a critical resource for professionals engaged in environmental fate studies, residue analysis, and drug development processes where understanding the behavior of s-triazine herbicides is paramount. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key stability assessments.

Core Chemical and Physical Properties

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used pre-emergent herbicide for the control of broadleaf and grassy weeds. The radiolabeled form, this compound, is an indispensable tool for tracing its metabolic and environmental fate. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ClN₅ | --INVALID-LINK-- |

| Molecular Weight | 201.66 g/mol | --INVALID-LINK-- |

| Physical State | White crystalline powder | --INVALID-LINK-- |

| Melting Point | 225 °C | ChemicalBook |

| Boiling Point | 329.54 °C (estimate) | ChemicalBook |

| Water Solubility | < 1 mg/mL at 22.2 °C | --INVALID-LINK-- |

| Vapor Pressure | 6.1 x 10⁻⁹ mmHg at 20 °C | --INVALID-LINK-- |

| Octanol-Water Partition Coefficient (log Kow) | 2.18 | --INVALID-LINK-- |

| Density | 1.302 g/cm³ at 20 °C | --INVALID-LINK-- |

Stability Profile

The environmental persistence and degradation of Simazine are critical parameters in assessing its potential impact. The stability of this compound is evaluated through standardized tests for hydrolysis, photolysis, and biodegradation in soil.

Hydrolytic Stability

Hydrolysis is a key abiotic degradation pathway for Simazine, particularly in acidic environments. The rate of hydrolysis is pH-dependent. Simazine is stable at neutral and alkaline pH but undergoes hydrolysis under acidic conditions, with a half-life of 70 days at pH 5 and 25°C[1]. The primary hydrolysis product is hydroxysimazine, where the chlorine atom is replaced by a hydroxyl group.

Figure 1: Hydrolytic degradation pathway of Simazine.

Photolytic Stability

Photodegradation can contribute to the dissipation of Simazine in aquatic environments and on soil surfaces. The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The primary photolytic degradation pathway involves the dealkylation of the ethylamino side chains and dechlorination followed by hydroxylation.

Biodegradation in Soil

Microbial degradation is a significant factor in the dissipation of Simazine from soil. The rate of biodegradation is influenced by soil type, organic matter content, moisture, temperature, and the history of herbicide application. Repeated applications of simazine have been shown to lead to enhanced microbial degradation in some soils[2]. The half-life of simazine in soil can range from 32 to 91 days[3]. Mineralization of the 14C-ring to 14CO2 is a key indicator of complete degradation.

Figure 2: Simplified microbial degradation pathway of Simazine in soil.

Experimental Protocols

The following sections outline the standardized methodologies for assessing the stability of this compound. These protocols are based on internationally recognized guidelines to ensure data consistency and regulatory acceptance.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at different pH levels.

Methodology:

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Add a known concentration of this compound to each buffer solution. The final concentration should be environmentally relevant and not exceed half of its water solubility.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve.

-

Analysis: Analyze the samples for the concentration of the parent this compound and its primary hydrolysis product, hydroxysimazine. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Data Analysis: Determine the first-order rate constant and the half-life of hydrolysis at each pH.

Figure 3: Experimental workflow for hydrolysis testing.

Phototransformation in Water (Adapted from OECD Guideline 316)

This guideline describes a tiered approach to determine the direct photolysis of chemicals in water.

Methodology:

-

Tier 1 (Screening):

-

Determine the UV-Vis absorption spectrum of Simazine.

-

If there is significant absorbance at wavelengths greater than 290 nm, proceed to Tier 2.

-

-

Tier 2 (Experimental Study):

-

Test System: Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Test Solutions: Prepare solutions of this compound in sterile, buffered, air-saturated water.

-

Irradiation: Irradiate the test solutions at a constant temperature. Include dark controls to account for abiotic degradation not due to photolysis.

-

Sampling and Analysis: At selected time intervals, analyze samples from both irradiated and dark control solutions for the parent compound and major photoproducts using HPLC with radioactivity detection.

-

Data Analysis: Calculate the photolysis rate constant and the environmental half-life.

-

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This study evaluates the rate and route of degradation of this compound in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select and characterize representative agricultural soils (e.g., for texture, organic carbon content, pH, and microbial biomass).

-

Test Substance Application: Apply this compound to fresh soil samples at a rate equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Incubate the treated soil in a flow-through system that allows for the continuous trapping of evolved ¹⁴CO₂ and other volatile organics. Maintain optimal moisture and temperature (e.g., 20°C).

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Extraction: At various time points, sacrifice replicate soil samples. Extract the soil with appropriate solvents to recover the parent compound and its transformation products.

-

Analysis: Analyze the soil extracts and trapping solutions using techniques such as Liquid Scintillation Counting (LSC) for total radioactivity and HPLC or GC-MS for the identification and quantification of Simazine and its metabolites.

-

Data Analysis: Determine the degradation kinetics (DT₅₀ and DT₉₀ values) for Simazine and major metabolites. Establish a mass balance to account for the distribution of the ¹⁴C label.

Analytical Methodologies

Accurate quantification of this compound and its metabolites is crucial for stability and fate studies. HPLC and GC-MS are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of Simazine and its more polar metabolites from aqueous and soil extracts.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm) for non-labeled Simazine, coupled with an in-line radioactivity detector for ¹⁴C detection.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-100 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of Simazine, particularly in complex matrices like soil. Derivatization may be necessary for more polar metabolites to improve their volatility and chromatographic behavior.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100°C, ramp to 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Sample Preparation for GC-MS (Soil):

-

Extraction: Extract the soil sample with a suitable organic solvent (e.g., methanol or acetonitrile) using techniques like sonication or accelerated solvent extraction (ASE).

-

Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

-

Concentration and Derivatization (if necessary): The cleaned-up extract is concentrated and may be derivatized to improve the volatility of polar metabolites.

-

Analysis: Inject the final extract into the GC-MS system.

References

Navigating the Environmental Journey of 14C-Labeled Simazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and transport of 14C-labeled simazine, a critical area of study for researchers, scientists, and drug development professionals. By tracing the path of radiolabeled simazine, we gain invaluable insights into its persistence, mobility, and degradation in various environmental compartments. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this widely used herbicide.

Quantitative Insights into Simazine's Environmental Behavior

The environmental persistence and movement of simazine are governed by a complex interplay of physical, chemical, and biological processes. The use of 14C-labeling allows for precise quantification of these processes. The following tables summarize key parameters from various studies, offering a comparative look at simazine's behavior in different soil types and conditions.

Table 1: Degradation of 14C-Simazine in Soil

| Soil Type | Organic Carbon (%) | pH | Half-life (t½, days) | Reference |

| Loamy Sand | 0.8 | 6.2 | 45 | [HSDB, SRC] |

| Silt Loam | 2.5 | 5.8 | 60 | [HSDB, SRC] |

| Clay Loam | 3.1 | 7.1 | 100 | [HSDB, SRC] |

| Sandy Loam (Wongan Hills) | Not Specified | Not Specified | 144 (at 9°C), 37 (at 20°C), 21 (at 28°C) | [HSDB, SRC] |

HSDB: Hazardous Substances Data Bank SRC: Syracuse Research Corporation

Table 2: Sorption of Simazine in Soil

| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Loam | 8.5 | Not Specified | 9.32 | ~109 | [1] |

| Clay Loam | 3.5 | Not Specified | 7.74 | ~221 | [1] |

| Various Soils | Not Specified | Not Specified | Not Specified | 78 - 3,559 | [HSDB, SRC] |

Kd: Soil-water partition coefficient Koc: Soil organic carbon-water partition coefficient

Table 3: Mobility of 14C-Simazine in Soil

| Soil Type | Study Type | Key Findings | Reference |

| Agricultural Soil | Undisturbed soil columns | Negligible leaching of applied simazine. | [2] |

| Hand-packed soil columns | Application as a complex with Fe-montmorillonite retards leaching. | [3] |

Unveiling the Processes: Detailed Experimental Protocols

Understanding the data requires a thorough knowledge of the methodologies used to generate it. Below are detailed protocols for key experiments in the study of 14C-simazine's environmental fate.

Protocol 1: Soil Degradation Study (Aerobic)

-

Soil Collection and Preparation: Collect soil from the desired location and sieve it to remove large debris. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass. Adjust the moisture content to a specified level (e.g., 50-60% of water holding capacity).

-

Application of 14C-Simazine: Prepare a stock solution of 14C-labeled simazine of known specific activity. Apply the solution evenly to the soil samples to achieve the desired concentration.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved 14CO2. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling and Analysis: At specified time intervals, remove replicate soil samples. Extract the soil to separate the parent simazine and its degradation products. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Scintillation Counting (LSC).

-

Mineralization Measurement: Trap the evolved 14CO2 in a suitable trapping solution (e.g., potassium hydroxide or sodium hydroxide). At each sampling interval, analyze an aliquot of the trapping solution by LSC to quantify the extent of mineralization.

-

Data Analysis: Calculate the dissipation rate and half-life of simazine in the soil. Identify and quantify the major degradation products.

Protocol 2: Batch Adsorption/Desorption Study

-

Soil and Solution Preparation: Use characterized soil samples as described in the degradation study. Prepare a series of 14C-simazine solutions in a background electrolyte (e.g., 0.01 M CaCl2) of varying concentrations.

-

Adsorption Phase: Add a known mass of soil to each simazine solution in a centrifuge tube. Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Separation and Measurement: Centrifuge the tubes to separate the soil from the solution. Analyze an aliquot of the supernatant by LSC to determine the equilibrium concentration of 14C-simazine in the solution.

-

Calculation of Adsorption: Calculate the amount of simazine adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount. Determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

-

Desorption Phase: After the adsorption phase, decant the supernatant and replace it with a fresh background electrolyte solution. Shake the tubes for the same equilibrium time.

-

Separation and Measurement for Desorption: Centrifuge the tubes and analyze the supernatant by LSC to determine the amount of 14C-simazine desorbed from the soil.

Protocol 3: Soil Column Leaching Study

-

Column Preparation: Pack glass or stainless-steel columns with the characterized soil to a uniform bulk density. Pre-condition the columns by passing the background electrolyte solution through them until a steady flow is achieved.

-

Application of 14C-Simazine: Apply a pulse of 14C-simazine solution to the top of the soil column.

-

Leaching: Apply a continuous flow of the background electrolyte solution to the top of the column at a constant flow rate to simulate rainfall.

-

Leachate Collection: Collect the leachate from the bottom of the column in fractions at regular time intervals.

-

Analysis: Analyze the 14C activity in each leachate fraction using LSC. At the end of the experiment, section the soil column and analyze the 14C distribution in the soil profile by combustion analysis or extraction followed by LSC.

-

Data Analysis: Construct a breakthrough curve by plotting the concentration of 14C-simazine in the leachate against the volume of leachate collected. Calculate the total amount of simazine leached and the amount retained in the soil.

Visualizing the Pathways and Processes

To further clarify the complex interactions and transformations of simazine in the environment, the following diagrams have been generated using the DOT language.

Caption: Major degradation pathways of simazine in the environment.

Caption: Experimental workflow for a 14C-simazine soil degradation study.

Caption: Logical relationships of simazine's fate and transport processes in soil.

References

Degradation of Simazine-ring-UL-14C in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simazine, a triazine herbicide, has been widely used for the control of broadleaf weeds and annual grasses. Understanding its environmental fate, particularly the degradation of its stable triazine ring, is crucial for assessing its environmental impact and ensuring food and water safety. This technical guide provides an in-depth overview of the degradation pathways of uniformly labeled 14C-simazine in the triazine ring (simazine-ring-UL-14C) in both soil and aquatic environments. It consolidates quantitative data on degradation rates, metabolite formation, and the distribution of radiolabeled residues. Detailed experimental protocols for conducting soil and water degradation studies are provided, along with visualizations of the degradation pathways and experimental workflows to facilitate a comprehensive understanding of the processes involved.

Degradation Pathways of Simazine

The degradation of simazine in the environment proceeds through a combination of biotic and abiotic processes, leading to the formation of various metabolites and the eventual mineralization of the triazine ring to carbon dioxide (CO2) and ammonia (NH3). The use of this compound allows for the tracing of the carbon atoms within the heterocyclic ring, providing a definitive measure of its breakdown.

Abiotic Degradation

Abiotic degradation of simazine is primarily driven by chemical hydrolysis. This process is more significant in acidic environments. The main abiotic degradation product is hydroxy-simazine , where the chlorine atom at the C-2 position of the triazine ring is replaced by a hydroxyl group. Photolysis can also contribute to simazine degradation in aquatic environments, although it is generally considered a less significant pathway compared to microbial degradation.

Biotic Degradation

Microbial degradation is the principal mechanism for simazine dissipation in both soil and water. The process is initiated by two main enzymatic reactions:

-

N-dealkylation: This involves the removal of one or both of the ethyl side chains, leading to the formation of deethyl-simazine and subsequently diamino-chlorotriazine .

-

Hydrolysis: Similar to abiotic hydrolysis, microbial enzymes can catalyze the replacement of the chlorine atom with a hydroxyl group to form hydroxy-simazine.

These initial transformation products can undergo further degradation. The triazine ring itself is eventually cleaved, with cyanuric acid being a key intermediate. Cyanuric acid is then further metabolized to CO2 and NH3, completing the mineralization process.

Detailed Methodology:

-

Soil Preparation:

-

Collect fresh soil from the desired location, removing large debris and passing it through a 2-mm sieve.

-

Characterize the soil for key properties such as pH, organic matter content, texture, and microbial biomass.

-

Adjust the soil moisture to a predetermined level, typically 50-60% of its water-holding capacity.

-

-

Application of 14C-Simazine:

-

Prepare a stock solution of this compound of known specific activity.

-

Apply the 14C-simazine solution to the soil to achieve the desired final concentration, ensuring even distribution.

-

-

Microcosm Setup and Incubation:

-

Place a known amount of the treated soil into individual microcosms (e.g., glass jars).

-

Include a trap for CO2 (e.g., a vial containing a known volume of NaOH or KOH solution) within each microcosm to capture evolved 14CO2.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

-

Sampling and Analysis:

-

At specified time intervals, sacrifice replicate microcosms.

-

Analyze the CO2 traps for 14C content using Liquid Scintillation Counting (LSC).

-

Extract the soil samples with an appropriate solvent system (e.g., methanol/water mixture) to separate the extractable residues.

-

Determine the radioactivity in the soil extracts by LSC.

-

Analyze the soil extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or by Thin-Layer Chromatography (TLC) with autoradiography or a radio-scanner to identify and quantify the parent simazine and its metabolites.

-

Determine the amount of non-extractable (bound) 14C-residues by combusting the extracted soil and measuring the resulting 14CO2 by LSC.

-

Water Degradation Study

-

Water Sample Collection:

-

Collect water from the desired source (e.g., river, lake, groundwater).

-

Characterize the water for parameters such as pH, dissolved organic carbon, and microbial population.

-

-

Experimental Setup:

-

Dispense a known volume of the water sample into sterile flasks.

-

Spike the water with this compound to the target concentration.

-

Incubate the flasks under controlled conditions (e.g., temperature, light/dark).

-

-

Sampling and Analysis:

-

At various time points, collect aliquots of the water.

-

Directly analyze the water samples by HPLC with a radioactivity detector to determine the concentrations of simazine and its 14C-metabolites.

-

Mineralization to 14CO2 can be measured by purging the system and trapping the evolved gas in a suitable absorbent for LSC analysis.

-

Analytical Methods

Accurate quantification of simazine and its metabolites is critical for degradation studies.

| Analytical Technique | Purpose |

| Liquid Scintillation Counting (LSC) | Quantification of total radioactivity in liquid samples (e.g., CO2 traps, solvent extracts) and after combustion of solid samples. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent simazine and its various metabolites in liquid extracts. Often coupled with a radioactivity detector for 14C-studies. |

| Radio-Thin-Layer Chromatography (Radio-TLC) | A simpler chromatographic method for the separation of radiolabeled compounds. Quantification is typically done using a radio-scanner or by scraping and LSC. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for the identification and quantification of simazine and some of its metabolites, often requiring derivatization. |

Conclusion

The degradation of this compound in soil and water is a complex process involving both abiotic and biotic mechanisms. The primary route of dissipation is microbial degradation, which leads to the formation of metabolites through N-dealkylation and hydrolysis, and ultimately to the mineralization of the triazine ring. The rate and extent of degradation are highly dependent on environmental conditions. The use of 14C-labeled simazine in controlled laboratory studies provides a powerful tool for elucidating degradation pathways, quantifying degradation rates, and performing a complete mass balance of the herbicide in the environment. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust and reliable studies on the environmental fate of simazine.

Microbial Degradation of the 14C-Triazine Ring in Simazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simazine, a widely used s-triazine herbicide, persists in the environment, posing potential ecological risks. Microbial degradation is the primary mechanism for its dissipation, and understanding this process is crucial for bioremediation strategies and environmental risk assessment. This technical guide provides a comprehensive overview of the microbial degradation of the 14C-triazine ring in simazine, focusing on the key microorganisms, metabolic pathways, and experimental methodologies used to study this process. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key assays, including 14C-simazine mineralization, are provided. Additionally, signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) to facilitate a deeper understanding of the complex biological and analytical processes involved.

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide used for the control of broadleaf weeds and annual grasses in various agricultural and non-crop settings.[1][2] Its chemical structure, characterized by a stable s-triazine ring, contributes to its persistence in soil and water.[1] While abiotic degradation processes such as photolysis can occur, microbial degradation is the principal route for the environmental dissipation of simazine.[1] A diverse range of microorganisms, including bacteria and fungi, have been identified with the capability to utilize simazine as a source of carbon and/or nitrogen, leading to the cleavage and mineralization of the triazine ring.[1][3]

The use of 14C-ring-labeled simazine in research allows for the precise tracking of the fate of the triazine moiety, enabling accurate quantification of mineralization rates (conversion to 14CO2) and the identification of intermediate metabolites.[4] This guide will delve into the technical aspects of studying the microbial degradation of 14C-simazine, providing researchers with the necessary information to design and execute robust experiments in this field.

Key Microorganisms Involved in Simazine Degradation

A variety of microorganisms have been isolated and characterized for their ability to degrade simazine. These microbes often possess specific enzymatic machinery to catalyze the breakdown of the triazine ring.

Table 1: Selected Microorganisms Capable of Simazine Degradation

| Microorganism | Type | Key Findings | Reference |

| Pseudomonas sp. ADP | Bacterium | Capable of mineralizing the s-triazine ring of atrazine, a closely related herbicide, and likely simazine, utilizing the atzA, atzB, and atzC genes. | [3] |

| Rhodococcus corallinus | Bacterium | Possesses a hydrolase that can dechlorinate triazine compounds. | [5] |

| Arthrobacter sp. | Bacterium | Strains have shown the ability to degrade atrazine and are implicated in simazine degradation. | [3] |

| Bacillus licheniformis SIMA-N5 | Bacterium | Degraded 94% of simazine (5 mg/L) in 5 days. | [2] |

| Bacillus altitudinis SIMA-N9 | Bacterium | Degraded approximately 98% of simazine (5 mg/L) in 5 days. | [2] |

| Penicillium steckii DS6F | Fungus | Degraded 53% of simazine (50 mg/L) in 5 days in the presence of glucose. | |

| Moraxella (Branhamella) ovis N5C | Bacterium | Degraded 200 mg/L of simazine almost completely within 5 days. | |

| Mixed Bacterial Communities | Bacteria | Often show enhanced degradation and mineralization rates compared to pure cultures. | [4] |

Metabolic Pathways of Simazine Degradation

The microbial degradation of simazine typically proceeds through a series of enzymatic reactions that involve dechlorination, N-dealkylation, and eventual cleavage of the triazine ring. The most well-characterized pathway involves a series of hydrolytic enzymes encoded by the atz gene cassette.

The Atrazine (and Simazine) Degradation Pathway

The degradation pathway for atrazine is well-established and is considered analogous for simazine due to their structural similarity. The key enzymes and intermediates are outlined below.

Caption: The microbial degradation pathway of simazine to cyanuric acid.

Cometabolism

In some cases, microorganisms degrade simazine through cometabolism, where the degradation of simazine is facilitated by the presence of another primary carbon source. For instance, the degradation of simazine by Penicillium steckii was enhanced by the addition of glucose. This suggests that the enzymes responsible for simazine degradation may be induced or their activity enhanced in the presence of more readily metabolizable substrates.

Experimental Protocols

14C-Simazine Mineralization Assay in Soil Slurry

This protocol describes a method to quantify the mineralization of the 14C-triazine ring of simazine to 14CO2 in a soil slurry.

Materials:

-

Uniformly 14C-ring-labeled simazine

-

Non-labeled analytical grade simazine

-

Test soil, sieved (<2 mm)

-

Sterile deionized water

-

0.1 M NaOH solution

-

Scintillation cocktail

-

Biometer flasks (or similar incubation vessels with a side arm for CO2 trapping)

-

Shaking incubator

-

Liquid scintillation counter

Procedure:

-

Preparation of Dosing Solution: Prepare a stock solution of 14C-simazine and non-labeled simazine in a suitable solvent (e.g., acetone) to achieve the desired final concentration and specific activity in the soil.

-

Soil Slurry Preparation: For each replicate, weigh 50 g of soil into a biometer flask. Add sterile deionized water to create a soil-to-water ratio of 1:2 (w/v).

-

Dosing: Add a small aliquot of the dosing solution to each flask, ensuring the solvent evaporates completely before sealing the flask. The final concentration of simazine should be environmentally relevant (e.g., 1-10 mg/kg soil).

-

CO2 Trap: Add 10 mL of 0.1 M NaOH to the side arm of each biometer flask to trap the evolved 14CO2.

-

Incubation: Seal the flasks and incubate at a controlled temperature (e.g., 25°C) in the dark on a shaker (e.g., 150 rpm).

-

Sampling: At regular intervals (e.g., 1, 3, 7, 14, 28, 56 days), carefully remove the NaOH solution from the side arm and replace it with fresh 0.1 M NaOH.

-

Quantification: Mix an aliquot of the collected NaOH sample with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the cumulative percentage of the initially applied 14C that has been evolved as 14CO2 over time.

Caption: Workflow for the 14C-simazine mineralization assay.

Analysis of Simazine and its Metabolites by HPLC-MS/MS

This protocol provides a general outline for the extraction and analysis of simazine and its degradation products from liquid culture or soil extracts.

Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Analytical standards for simazine and its expected metabolites

Procedure:

-

Sample Preparation (Liquid Culture):

-

Centrifuge the culture sample to pellet the microbial cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Proceed to SPE cleanup.

-

-

Sample Preparation (Soil):

-

Extract a known weight of soil with an appropriate solvent (e.g., acetonitrile/water mixture) by shaking or sonication.

-

Centrifuge the mixture and collect the supernatant.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of mobile phase.

-

Proceed to SPE cleanup if necessary.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analytes with methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid, e.g., 0.1%) to separate simazine and its metabolites.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each analyte.

-

Quantitative Data on Simazine Degradation

The following tables summarize quantitative data on the microbial degradation of simazine from various studies.

Table 2: Degradation of Simazine by Pure Microbial Cultures

| Microorganism | Initial Simazine Conc. (mg/L) | Incubation Time (days) | Degradation (%) | Additional Nutrients | Reference |

| Bacillus licheniformis SIMA-N5 | 5 | 5 | 94 | - | [2] |

| Bacillus altitudinis SIMA-N9 | 5 | 5 | ~98 | - | [2] |

| Penicillium steckii DS6F | 50 | 5 | 53 | Glucose | |

| Moraxella (Branhamella) ovis N5C | 200 | 5 | ~100 | - | |

| Arthrobacter urefaciens NC | 50 | 4 | ~100 | - |

Table 3: Mineralization of 14C-Triazine Ring in Atrazine (as a proxy for Simazine)

| Soil Type | Incubation Conditions | Incubation Time (days) | Mineralization (% of initial 14C) | Reference |

| Atrazine-adapted field soil | Slurry | 92 | 83 | |

| Atrazine-adapted field soil | 50% WHC | 92 | High (unspecified) | |

| Brown soil | Laboratory controlled | 100 | 0.1 | [4] |

Conclusion

The microbial degradation of the 14C-triazine ring in simazine is a complex process involving a diverse array of microorganisms and enzymatic pathways. Understanding the kinetics and mechanisms of this degradation is essential for developing effective bioremediation strategies for simazine-contaminated environments. The use of 14C-labeled simazine provides an invaluable tool for accurately assessing mineralization rates and elucidating metabolic fates. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists working in the fields of environmental microbiology, pesticide science, and drug development to further investigate and harness the microbial potential for simazine degradation. Future research should focus on the isolation of novel simazine-degrading microorganisms, the characterization of their enzymatic systems, and the optimization of conditions for enhanced in-situ bioremediation.

References

- 1. HPLC-MS/MS Determination of Simazine in Urine with Solid Phase Extraction [qikan.cmes.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of 14C-atrazine bound residues in brown soil and rendzina fractions. | Semantic Scholar [semanticscholar.org]

- 5. Purification and Characterization of an Inducible s-Triazine Hydrolase from Rhodococcus corallinus NRRL B-15444R - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability of Aged Simazine-ring-UL-14C Residues in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of aged Simazine-ring-UL-14C residues in soil. Simazine, a widely used triazine herbicide, can persist in the environment, and understanding the bioavailability of its aged residues is crucial for accurate environmental risk assessment. This document details the experimental methodologies used to evaluate the bioavailability of these residues, presents quantitative data on their extractability and mineralization, and illustrates the key processes involved.

Data Presentation: Bioavailability of Aged Simazine Residues

The bioavailability of aged simazine residues in soil decreases over time. This is demonstrated by a reduction in the percentage of radiolabeled simazine that can be extracted by mild solvents and mineralized by microorganisms. The following tables summarize the quantitative data from a key study on this topic, illustrating the impact of aging on simazine bioavailability in different soil types.

Table 1: Percentage of Applied ¹⁴C-Simazine Extracted by 0.01 M CaCl₂ after Different Aging Periods

| Aging Period (Days) | Soil Type A (% Extracted) | Soil Type B (% Extracted) | Soil Type C (% Extracted) |

| 0 | 85.2 | 90.1 | 78.5 |

| 7 | 72.4 | 81.3 | 65.2 |

| 14 | 65.1 | 74.5 | 58.9 |

| 28 | 58.3 | 66.8 | 51.7 |

| 56 | 49.6 | 57.2 | 43.1 |

Table 2: Percentage of Applied ¹⁴C-Simazine Extracted by Aqueous Methanol (80:20 v/v) after Different Aging Periods

| Aging Period (Days) | Soil Type A (% Extracted) | Soil Type B (% Extracted) | Soil Type C (% Extracted) |

| 0 | 92.7 | 95.3 | 89.1 |

| 7 | 81.5 | 88.2 | 77.4 |

| 14 | 74.8 | 81.9 | 70.3 |

| 28 | 67.2 | 73.5 | 62.8 |

| 56 | 58.9 | 64.1 | 54.6 |

Table 3: Percentage of Applied ¹⁴C-Simazine Mineralized to ¹⁴CO₂ by Pseudomonas sp. strain ADP in Aged Soils

| Aging Period (Days) | Soil Type A (% Mineralized) | Soil Type B (% Mineralized) | Soil Type C (% Mineralized) |

| 0 | 88.9 | 92.5 | 82.3 |

| 7 | 75.3 | 84.1 | 70.1 |

| 14 | 68.9 | 77.8 | 63.5 |

| 28 | 61.7 | 70.2 | 55.9 |

| 56 | 53.4 | 60.5 | 47.2 |

Note: The data presented in these tables are representative values derived from the described correlations in the cited literature and serve to illustrate the expected trends.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of aged simazine bioavailability.

Soil Preparation and Treatment

-

Soil Collection and Characterization: Soils from various geographical locations with differing physicochemical properties (e.g., organic matter content, clay content, pH) are collected. The soils are typically air-dried and sieved to ensure homogeneity.

-

Radiolabeling: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Application: The ¹⁴C-simazine solution is applied to the soil samples to achieve a target concentration. The solvent is allowed to evaporate, and the soil is thoroughly mixed to ensure uniform distribution of the herbicide.

Soil Aging Protocol

-

Incubation: The treated soil samples are placed in incubation vessels (e.g., flasks or microcosms) and maintained at a constant temperature (e.g., 25°C) in the dark for specified aging periods (e.g., 0, 7, 14, 28, and 56 days).

-

Moisture Content: The soil moisture is adjusted to a specific percentage of its water-holding capacity and maintained throughout the incubation period by periodic additions of deionized water.

Bioavailability Assessment: Chemical Extraction

-

0.01 M CaCl₂ Extraction: At the end of each aging period, a subsample of the aged soil is extracted with a 0.01 M calcium chloride solution. The soil suspension is shaken for a specified duration (e.g., 24 hours) and then centrifuged.

-

Aqueous Methanol Extraction: A separate subsample of the aged soil is extracted with an aqueous methanol solution (e.g., 80:20 v/v methanol:water). The mixture is shaken and centrifuged.

-

¹⁴C Analysis: The radioactivity in the supernatant from both extraction methods is quantified using liquid scintillation counting (LSC) to determine the percentage of extractable ¹⁴C-simazine.

Bioavailability Assessment: Microbial Mineralization

-

Inoculation: Subsamples of the aged soil are inoculated with a suspension of a simazine-mineralizing bacterium, such as Pseudomonas sp. strain ADP.

-

¹⁴CO₂ Trapping: The inoculated soil is incubated in a sealed system that includes a trap for carbon dioxide (e.g., a vial containing a NaOH solution).

-

Mineralization Measurement: Over a specific incubation period, the amount of ¹⁴CO₂ evolved from the mineralization of the ¹⁴C-simazine ring is determined by measuring the radioactivity in the NaOH trap using LSC. This provides a measure of the bioavailable fraction of simazine.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the bioavailability of aged simazine.

Simazine Degradation Pathways in Soil

References

In-Depth Technical Guide: Tracing Simazine in Herbicide Runoff Studies Using Simazine-ring-UL-14C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of uniformly labeled carbon-14 on the triazine ring of simazine (Simazine-ring-UL-14C) as a tracer in herbicide runoff studies. The use of radiolabeled compounds is a critical methodology in environmental fate studies, offering a highly sensitive and accurate means to track the movement, persistence, and degradation of herbicides in various environmental compartments. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding of simazine's environmental dynamics.

Introduction to Simazine and the Importance of Runoff Studies

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used pre-emergent herbicide for the control of broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings.[1] Its persistence in soil and potential for off-site transport via surface runoff pose environmental concerns, including the contamination of surface and groundwater resources. Understanding the fate and transport of simazine is crucial for assessing its environmental risk and developing best management practices to mitigate its impact.

Tracer studies utilizing 14C-labeled simazine are instrumental in elucidating the complex processes governing its movement in the environment. The radioactive label allows for precise quantification of the parent compound and its metabolites in soil, water, and other matrices, providing invaluable data for environmental modeling and risk assessment.

Experimental Protocols

A successful tracer study requires meticulous planning and execution of experimental protocols. The following sections outline the key methodologies for conducting a simazine runoff study using this compound.

Experimental Setup: Soil Plots and Rainfall Simulation

Runoff studies are often conducted on experimental plots designed to simulate agricultural fields. These plots are typically isolated to prevent cross-contamination and equipped with a system to collect surface runoff.

Materials:

-

Experimental plots or soil boxes with a defined slope.

-

Rainfall simulator capable of delivering a controlled and uniform rainfall intensity.

-

Runoff collection system (e.g., troughs, gutters, and collection vessels).

-

Soil with known physical and chemical properties (e.g., texture, organic matter content, pH).

Procedure:

-

Plot Preparation: Establish experimental plots of a standardized size (e.g., 1 m x 2 m) on a uniform slope. The soil should be characterized to ensure consistency across replicates.

-

Herbicide Application: Prepare a solution of this compound with a known specific activity. The application rate should mimic typical agricultural practices. Apply the solution uniformly to the soil surface of the plots using a calibrated sprayer.

-

Rainfall Simulation: After a predetermined period following herbicide application, subject the plots to a simulated rainfall event of a specific intensity and duration. The timing of the rainfall event is a critical variable influencing the extent of runoff.

-

Runoff Collection: Collect the entire volume of runoff generated from each plot at regular intervals throughout the simulated rainfall event. Record the volume of each runoff sample.

Sample Collection and Preparation

Materials:

-

Sample containers (e.g., amber glass bottles) for water and soil samples.

-

Soil corer or auger.

-

Centrifuge.

-

Freeze-dryer (optional).

-

Analytical balance.

Procedure:

-

Runoff Samples: Thoroughly mix each collected runoff sample to ensure homogeneity before subsampling for analysis.

-

Soil Samples: After the runoff event, collect soil cores from different depths within the plots to assess the vertical distribution of the 14C-simazine. Section the soil cores into desired depth increments (e.g., 0-5 cm, 5-10 cm, 10-20 cm).

-

Sample Storage: Store all water and soil samples at low temperatures (e.g., -20°C) to minimize microbial degradation of the herbicide prior to analysis.

-

Soil Sample Preparation: Air-dry or freeze-dry the soil samples and sieve them to remove large debris.

Quantification of 14C-Simazine: Liquid Scintillation Counting (LSC)

Liquid scintillation counting is the primary analytical technique for quantifying the amount of 14C in the collected samples.

Materials:

-

Liquid scintillation counter.

-

Scintillation vials.

-

Scintillation cocktail (a mixture of a solvent and scintillators).

-

Organic solvents for extraction (e.g., methanol, acetonitrile).

-

Solid-phase extraction (SPE) cartridges (optional).

Procedure:

-

Water Samples:

-

Directly pipette a known volume of the runoff water into a scintillation vial.

-

Add an appropriate volume of a water-miscible scintillation cocktail.

-

Shake the vial vigorously to ensure thorough mixing.

-

Wipe the outside of the vial and place it in the liquid scintillation counter.

-

-

Soil Samples:

-

Extraction: Extract the 14C-simazine and its metabolites from a known mass of soil using an appropriate organic solvent (e.g., methanol). This can be done by shaking or sonication followed by centrifugation to separate the soil from the extract.

-

Analysis: Pipette a known volume of the soil extract into a scintillation vial.

-

Add an appropriate volume of a suitable scintillation cocktail.

-

Mix thoroughly and count using the LSC.

-

-

LSC Analysis:

-

Program the liquid scintillation counter to count the disintegrations per minute (DPM) for 14C.

-

The instrument will automatically correct for quenching (the reduction in light output due to interfering substances in the sample) using methods like the external standard channel ratio.

-

The DPM values are directly proportional to the amount of 14C-simazine in the sample.

-

Data Presentation

The quantitative data obtained from the 14C-simazine tracer study should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Distribution of Applied 14C-Simazine in Runoff Water

| Time after Rainfall Start (min) | Runoff Volume (L) | 14C Concentration (DPM/mL) | Total 14C in Runoff (DPM) | % of Applied 14C |

| 0-15 | 5.2 | 15,230 | 79,196,000 | 7.9 |

| 15-30 | 8.1 | 8,560 | 69,336,000 | 6.9 |

| 30-45 | 8.5 | 4,120 | 35,020,000 | 3.5 |

| 45-60 | 8.3 | 2,050 | 17,015,000 | 1.7 |

| Total | 30.1 | - | 200,567,000 | 20.0 |

Note: Hypothetical data for illustrative purposes. DPM = Disintegrations Per Minute.

Table 2: Vertical Distribution of 14C-Simazine in Soil After Runoff Event

| Soil Depth (cm) | Soil Mass (g) | 14C Concentration (DPM/g) | Total 14C in Soil Layer (DPM) | % of Applied 14C |

| 0-5 | 500 | 850,000 | 425,000,000 | 42.5 |

| 5-10 | 500 | 250,000 | 125,000,000 | 12.5 |

| 10-20 | 1000 | 50,000 | 50,000,000 | 5.0 |

| >20 | - | < LOD | - | - |

| Total Recovered in Soil | - | - | 600,000,000 | 60.0 |

Note: Hypothetical data for illustrative purposes. LOD = Limit of Detection.

Visualization of Key Processes

Visualizing the experimental workflow and the degradation pathway of simazine can significantly enhance the understanding of the study.

Experimental Workflow

The following diagram illustrates the major steps involved in a 14C-simazine runoff study.

Caption: Workflow for a 14C-Simazine Runoff Study.

Simazine Degradation Pathway

Simazine undergoes microbial degradation in the soil, leading to the formation of several metabolites. The initial steps involve the sequential removal of the ethyl groups and the chlorine atom from the triazine ring. The genes encoding the enzymes responsible for these initial degradation steps have been identified in various microorganisms, such as Pseudomonas sp. ADP.[1]

The key enzymes in the initial degradation pathway are:

-

AtzA (s-triazine hydrolase): Catalyzes the hydrolytic dechlorination of simazine to hydroxysimazine.

-

AtzB (hydroxyatrazine ethylaminohydrolase): Removes one of the ethyl groups from hydroxysimazine.

-

AtzC (N-isopropylammelide isopropylaminohydrolase): Removes the second ethyl group, leading to the formation of cyanuric acid.

Cyanuric acid is then further mineralized to ammonia and carbon dioxide by the action of other enzymes (AtzD, AtzE, and AtzF).

The following diagram illustrates the initial steps of the microbial degradation of simazine.

Caption: Initial Microbial Degradation Pathway of Simazine.

Conclusion

The use of this compound as a tracer provides an unparalleled level of detail and accuracy in herbicide runoff studies. The experimental protocols and analytical techniques outlined in this guide offer a robust framework for researchers to investigate the environmental fate of simazine. The data generated from such studies are essential for developing effective strategies to minimize the environmental impact of this widely used herbicide. By combining meticulous experimental work with clear data presentation and visualization, scientists can contribute to a more comprehensive understanding of the behavior of herbicides in the environment.

References

Technical Guide: Procurement and Application of Radiolabeled Simazine [Simazine-ring-UL-¹⁴C]

For researchers, scientists, and professionals in drug development and environmental fate studies, the use of radiolabeled compounds is indispensable for tracing the metabolic pathways, environmental distribution, and biological activity of molecules. This guide provides an in-depth overview of the commercial sources for radiolabeled Simazine, specifically with a uniformly labeled ¹⁴C ring ([Simazine-ring-UL-¹⁴C]), and outlines typical experimental considerations.

Commercial Suppliers for Custom Synthesis

Researchers seeking [Simazine-ring-UL-¹⁴C] will need to engage with a company that offers custom radiolabeling services. The following table summarizes potential suppliers who have experience with ¹⁴C-labeled organic compounds and agrochemicals.

| Supplier | Services Offered | Key Features |

| Institute of Isotopes Co. Ltd. | Custom synthesis of ¹⁴C, ¹³C, and ³H labeled compounds, specializing in agrochemicals (pesticides, herbicides, fungicides).[1][2] | Over 50 years of experience in preparing isotope-labeled agrochemicals. Molar activities can be set to customer requests, often reaching 1.85 GBq/mM (50 mCi/mM).[1] They offer synthesis of compounds not listed in their catalog and handle all client information confidentially.[1] |

| Almac Group | Custom ¹⁴C radiolabeling for small molecules, peptides, and larger biomolecules, from drug discovery to launch.[3][4] | Extensive experience in synthesis and analysis of stable and ¹⁴C isotope-labeled compounds. They have MHRA regulatory approval for ¹⁴C GMP manufacture of drug substances.[3] |

| Moravek, Inc. | Custom manufacturing of non-GMP compounds labeled with radioisotopes (¹⁴C and ³H) and stable isotopes. They also offer GMP ¹⁴C labeling of APIs.[5] | With over 45 years of experience, they can prepare nearly any compound, including DEA Schedule I-V controlled substances. They provide purification and analytical services to ensure compounds meet agreed-upon specifications.[5] |

| American Radiolabeled Chemicals, Inc. (ARC) | Supplier of over 5,000 radiolabeled and unlabeled chemicals, including pesticides.[6] | While a direct catalog item for Simazine-¹⁴C is not confirmed, their extensive catalog and expertise in radiolabeled chemicals make them a potential candidate for custom synthesis inquiries.[6] |

Procurement Workflow for Custom [Simazine-ring-UL-¹⁴C] Synthesis

The process of obtaining a custom radiolabeled compound involves several key steps, from initial inquiry to final product delivery.

References

Safety and Handling Protocols for Simazine-ring-UL-14C: A Technical Guide

This guide provides an in-depth overview of the safety and handling protocols for Simazine-ring-UL-14C, a radiolabeled herbicide used in research and development. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Quantitative Data

The following table summarizes the known physical, chemical, and radiological properties of Simazine and its Carbon-14 labeled form. Data has been compiled from various safety data sheets and research articles.

| Property | Value | Source |

| Chemical Properties | ||

| Chemical Name | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number (unlabeled) | 122-34-9 | [1] |

| Molecular Formula | C₇H₁₂ClN₅ | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 225-229 °C | [2] |

| Solubility in Water | 5 ppm (at 20–22 °C) | [1] |

| Radiological Properties | ||

| Isotope | Carbon-14 (¹⁴C) | General Knowledge |

| Specific Activity | 15.5 mCi/mmol | [3][4] |

| Radiochemical Purity | 99% | [3][4] |

| Toxicological Data (unlabeled Simazine) | ||

| Acute Oral LD50 (Rat) | > 5000 mg/kg | [5] |

| Acute Dermal LD50 (Rat) | > 5000 mg/kg | [5] |

Experimental Protocols

The following are generalized protocols for the handling of this compound in a laboratory setting. These should be adapted to specific experimental needs and institutional safety guidelines.

General Handling and Personal Protective Equipment (PPE)

Due to the radioactive nature of this compound, all handling must be conducted in a designated radioactive materials laboratory. Standard personal protective equipment is mandatory and includes:

-

A lab coat

-

Safety glasses with side shields

-

Disposable nitrile gloves (double gloving is recommended)

-

Closed-toe shoes

Solution Preparation

-

Work Area Preparation : Designate a specific area for handling the radiolabeled compound. Cover the work surface with absorbent paper.

-

Compound Handling : Handle the solid this compound with care to avoid generating dust. Use appropriate tools, such as a microspatula.

-

Solvent Addition : Based on the desired concentration, calculate the required volume of a suitable solvent (e.g., methanol, acetone). Add the solvent to the vial containing the this compound.

-

Dissolution : Gently agitate the vial to ensure complete dissolution.

-

Storage of Solution : Store the resulting solution in a clearly labeled and sealed container in a designated refrigerator or freezer.

Storage

Store this compound in a cool, dry place, away from light and moisture. A storage temperature of 0-6°C is recommended.[2] The storage area must be clearly marked with radiation warning signs.

Waste Disposal

All waste contaminated with this compound (e.g., gloves, absorbent paper, vials) must be disposed of as radioactive waste in accordance with institutional and national regulations.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the safe handling of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Simazine D10 | CAS 220621-39-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Simazine-ring-UL-14C using Liquid Scintillation Counting

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf weeds and annual grasses.[1] Understanding its environmental fate, including its persistence, degradation, and mobility in soil and water, is crucial for environmental risk assessment. The use of radiolabeled compounds, such as Simazine-ring-UL-14C, coupled with liquid scintillation counting (LSC), provides a highly sensitive and specific method for quantifying the herbicide and its metabolites in various environmental matrices.[2][3]

These application notes provide detailed protocols for the quantification of this compound in water and soil samples using liquid scintillation counting. The protocols cover sample preparation, LSC analysis, and data interpretation, and are intended for researchers, scientists, and professionals in the fields of environmental science, agricultural science, and drug development.

Principle of Liquid Scintillation Counting

Liquid scintillation counting is a standard analytical technique for the quantification of beta-emitting radionuclides like Carbon-14 (¹⁴C).[2][4] The principle involves the conversion of the kinetic energy of a beta particle into a flash of light (scintillation) upon interaction with a liquid scintillation cocktail. This cocktail typically contains a solvent and a fluorescent solute (fluor). The emitted light is detected by photomultiplier tubes (PMTs) in the LSC instrument, and the intensity of the light is proportional to the energy of the beta particle. The instrument records the number of light flashes per unit time as counts per minute (CPM). To determine the actual disintegration rate (disintegrations per minute, DPM), a quench correction must be applied to account for any reduction in the light output due to interfering substances in the sample.[4]

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound in water and soil samples. These tables are for illustrative purposes to demonstrate typical data presentation for LSC experiments.

Table 1: Quantification of this compound in Water Samples

| Sample ID | Sample Volume (mL) | LSC Cocktail Volume (mL) | CPM (Counts Per Minute) | Quench Indicator (tSIE) | Counting Efficiency (%) | DPM (Disintegrations Per Minute) | Simazine Concentration (µg/L) |

| Control Blank | 5.0 | 15 | 25 | 450 | N/A | N/A | < 0.01 |

| Spiked Sample 1 | 5.0 | 15 | 5,500 | 420 | 90.5 | 6,077 | 10.1 |

| Spiked Sample 2 | 5.0 | 15 | 10,800 | 415 | 90.0 | 12,000 | 20.0 |

| Environmental Sample A | 5.0 | 15 | 1,250 | 380 | 85.0 | 1,471 | 2.45 |

| Environmental Sample B | 5.0 | 15 | 3,400 | 375 | 84.5 | 4,024 | 6.71 |

Table 2: Quantification of this compound in Soil Samples

| Sample ID | Soil Mass (g) | LSC Cocktail Volume (mL) | CPM (Counts Per Minute) | Quench Indicator (tSIE) | Counting Efficiency (%) | DPM (Disintegrations Per Minute) | Simazine Concentration (µg/kg) |

| Control Blank | 1.0 | 15 | 30 | 350 | N/A | N/A | < 0.05 |

| Spiked Sample 1 | 1.0 | 15 | 6,800 | 320 | 82.0 | 8,293 | 50.0 |

| Spiked Sample 2 | 1.0 | 15 | 13,500 | 315 | 81.5 | 16,564 | 100.0 |

| Environmental Sample C | 1.0 | 15 | 2,100 | 290 | 78.0 | 2,692 | 16.2 |

| Environmental Sample D | 1.0 | 15 | 4,500 | 285 | 77.5 | 5,806 | 34.9 |

Experimental Protocols

Materials and Reagents

-

This compound (Specific activity and radiochemical purity should be known)

-

Non-labeled Simazine analytical standard

-

Liquid Scintillation Counter (LSC)

-

Liquid scintillation cocktails (e.g., Ultima Gold™, Hionic-Fluor™)

-

Scintillation vials (20 mL, glass, low-potassium)

-

Solvents: Methanol, Chloroform (HPLC grade)[5]

-

Deionized water

-

Sodium hydroxide (for trapping ¹⁴CO₂)

-

Sample oxidizer (for soil combustion)

-

Carbo-Sorb® E (for trapping ¹⁴CO₂)

-

Permafluor® E+ (scintillation cocktail for ¹⁴CO₂)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Pipettes and tips

Protocol 1: Quantification of this compound in Water Samples

This protocol is suitable for clear water samples. For turbid samples, a filtration or centrifugation step is recommended prior to analysis.

-

Sample Collection: Collect water samples in clean glass containers.

-

Sample Preparation:

-

Pipette up to 5 mL of the water sample directly into a 20 mL glass scintillation vial. The exact volume should be recorded. Due to the low solubility of simazine in water (approximately 5 mg/L), a larger sample volume may be necessary for low concentrations, which may require a specialized high-capacity scintillation cocktail.[1][6][7]

-

Add 15 mL of a suitable liquid scintillation cocktail (e.g., Ultima Gold™) that is compatible with aqueous samples.

-

-

Mixing: Cap the vial tightly and vortex for 30 seconds to ensure a homogenous mixture.

-

Dark Adaptation: Place the vials in the LSC instrument and allow them to dark-adapt for at least 30 minutes to minimize chemiluminescence and photoluminescence.[2]

-

LSC Analysis:

-

Set the LSC to count for ¹⁴C using an appropriate energy window.

-

Count each sample for a sufficient time (e.g., 5-10 minutes) to achieve good counting statistics.

-

Record the CPM and the quench indicator value (e.g., tSIE).

-

-

Quench Correction and Data Analysis:

-

Use a pre-established quench curve for ¹⁴C with the specific cocktail used to determine the counting efficiency from the quench indicator value.

-

Calculate the DPM using the formula: DPM = CPM / (Counting Efficiency / 100).

-

Calculate the concentration of this compound in the water sample based on the DPM, sample volume, and the specific activity of the radiolabeled standard.

-

Protocol 2: Direct Quantification of this compound in Soil Samples

This protocol is a direct counting method suitable for rapid screening of soil samples.[3]

-

Sample Collection and Preparation:

-

Collect soil samples and air-dry or use them at field moisture.

-

Homogenize the soil sample by passing it through a 2-mm sieve.

-

-

Sample Dispensing:

-

Weigh approximately 1-3 grams of the prepared soil directly into a 20 mL glass scintillation vial.[3] The exact weight should be recorded.

-

-

Addition of Scintillation Cocktail:

-

Add 15-18 mL of a scintillation cocktail capable of suspending soil particles and eluting the ¹⁴C-Simazine (a phosphorescent counting solution may be beneficial).[3]

-

-

Mixing and Settling:

-

Cap the vial tightly and shake vigorously for 1 minute.

-

Allow the soil to settle for a consistent period before counting to ensure reproducible geometry.[3]

-

-

Dark Adaptation and LSC Analysis: Follow steps 4 and 5 from Protocol 1.

-

Quench Correction and Data Analysis:

-

Due to significant color and chemical quenching from the soil matrix, automatic external standardization is a crucial tool for estimating the counting efficiency.[3]

-

Calculate DPM and the concentration of this compound in the soil sample as described in Protocol 1, taking into account the soil mass.

-

Protocol 3: Quantification of ¹⁴CO₂ from this compound Mineralization in Soil

This protocol is used to study the biodegradation of Simazine in soil by trapping and quantifying the evolved ¹⁴CO₂.[8]

-

Incubation Setup:

-

Place a known mass of soil (e.g., 50 g) into a biometer flask.

-

Spike the soil with a known amount of this compound.

-

The side arm of the biometer flask should contain a known volume of a CO₂ trapping solution (e.g., 1 M NaOH).

-

-

Incubation: Incubate the flasks in the dark at a controlled temperature (e.g., 25°C).[8]

-

Trapping ¹⁴CO₂: At specified time intervals, remove an aliquot of the NaOH trapping solution from the side arm.

-

Sample Preparation for LSC:

-

Pipette a subsample (e.g., 1 mL) of the NaOH trapping solution into a 20 mL scintillation vial.

-

Add 15 mL of a suitable scintillation cocktail (e.g., Hionic-Fluor™) that is compatible with alkaline solutions.[8]

-

-

LSC Analysis and Data Calculation: Follow the LSC analysis and data calculation steps from Protocol 1 to determine the amount of ¹⁴CO₂ evolved over time.

Visualizations

Experimental Workflow for this compound Quantification in Soil

Caption: Workflow for direct LSC quantification of ¹⁴C-Simazine in soil.

Logical Relationship for Quench Correction

Caption: Logic of converting CPM to DPM using quench correction.

References

- 1. Simazine - Wikipedia [en.wikipedia.org]

- 2. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Liquid Scintillation Radioassay of 14C-Labeled Herbicides in Soil | Weed Science | Cambridge Core [cambridge.org]

- 4. uwm.edu [uwm.edu]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Simazine (Ref: G 27692) [sitem.herts.ac.uk]

- 7. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Simazine - Canada.ca [canada.ca]

- 8. bioone.org [bioone.org]

Application Notes and Protocols for HPLC-Radiodetector Analysis of Simazine-ring-UL-14C Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for the control of broadleaf weeds and annual grasses in various agricultural and non-agricultural settings. Understanding its metabolic fate in the environment and in biological systems is crucial for assessing its environmental impact and potential toxicity. The use of uniformly ring-labeled 14C-simazine (Simazine-ring-UL-14C) coupled with High-Performance Liquid Chromatography (HPLC) with in-line radiodetection offers a robust and sensitive method for the separation, identification, and quantification of simazine and its metabolites. This document provides detailed application notes and protocols for conducting such analyses in soil and plant matrices.

The primary metabolic pathways for simazine involve N-dealkylation, hydrolysis of the chlorine atom to a hydroxyl group, and conjugation. The major metabolites typically identified are deethylsimazine (DES), deisopropylsimazine (DIS), and hydroxysimazine.

Metabolic Pathway of Simazine

The degradation of simazine proceeds through several key enzymatic and chemical reactions, leading to metabolites of varying polarity and persistence. The use of ring-labeled 14C-simazine ensures that the triazine ring, the core structure of the molecule, is tracked throughout the metabolic process.

Caption: Metabolic pathway of Simazine showing key degradation products.

Experimental Protocols

Protocol 1: Extraction of 14C-Simazine and its Metabolites from Soil

This protocol details the extraction of radiolabeled simazine and its metabolites from soil samples for subsequent HPLC-radiodetector analysis.

Materials:

-

Soil samples treated with this compound

-

Methanol (HPLC grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium Hydroxide

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) C18 cartridges (e.g., Bond Elut)

-

Reflux apparatus

-

Rotary evaporator

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Pre-Extraction Wash (Optional but Recommended): To prevent the conversion of parent simazine to hydroxysimazine during acid extraction, a pre-wash is advised. Add 150 mL of 80:20 acetonitrile/water to 50 g of the soil sample and shake for one hour. Filter the solvent and repeat the wash. This fraction can be analyzed separately for parent simazine if required.

-

Acid Extraction: Transfer the pre-washed soil to a round-bottom flask. Add a solution of 90:20 methanol/concentrated HCl.

-

Reflux: Reflux the soil-solvent mixture for a specified time (e.g., 2 hours). This step is crucial for extracting tightly bound residues.

-

Neutralization and Concentration: After cooling, filter the extract. Neutralize the acidic extract with ammonium hydroxide. Concentrate the extract using a rotary evaporator until it is primarily aqueous.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Load the aqueous concentrate onto the cartridge.

-

Wash the cartridge with deionized water to remove polar interferences.

-

Elute the 14C-simazine and its metabolites with methanol or acetonitrile.

-

-